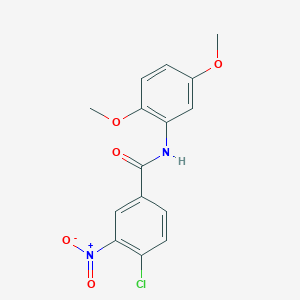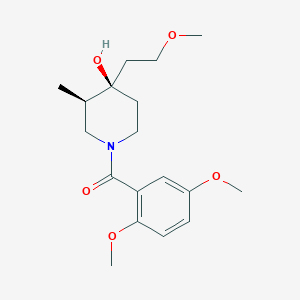![molecular formula C21H22F2N6O B5502097 4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5502097.png)
4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound under discussion belongs to a class of molecules that feature a combination of piperazine, imidazole, and pyrimidine rings. These moieties are known for their significance in medicinal chemistry due to their versatile biological activities. The incorporation of difluorobenzoyl groups further suggests potential for enhanced binding interactions with biological targets, given the electron-withdrawing nature of the fluorine atoms.
Synthesis Analysis
Synthesis of related compounds often involves multi-step reactions, starting from basic heterocyclic scaffolds like pyrimidine derivatives, which are then functionalized with various substituents, including piperazine and imidazole rings. A common strategy might involve cyclocondensation, nucleophilic substitution, and amidation reactions to introduce the desired functional groups at specific positions on the core molecule (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of compounds with similar complexity is characterized by X-ray crystallography, revealing details about bond lengths, angles, and overall conformation. Such studies help in understanding the 3D arrangement of atoms, which is crucial for predicting the molecule's interaction with biological targets. The structural analysis often shows that these molecules can adopt specific conformations that favor biological activity (Karczmarzyk & Malinka, 2004).
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research has led to the development of various novel compounds derived from related chemical frameworks, showcasing their potential in synthesizing new therapeutic agents. For instance, the study by Abu‐Hashem et al. (2020) focuses on the synthesis of new heterocyclic compounds derived from visnaginone and khellinone, exhibiting COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, El-Kalyoubi et al. (2015) synthesized several fused imidazolopyrimidines with antimicrobial activity, starting from 6-amino-1-methyl-2-thiouracil (El-Kalyoubi, Agili, & Youssif, 2015).
Antiviral and Antioxidant Activities
Golankiewicz et al. (1995) explored imidazo[1,5-a]-1,3,5-triazine derivatives for their inhibitory effects on the replication of ortho- and paramyxoviruses, demonstrating the potential for selective biological activity based on structural units (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995). Additionally, Gouda (2012) investigated pyrazolopyridine derivatives for antioxidant properties, finding that some compounds exhibited promising activities (Gouda, 2012).
Synthesis and Biological Evaluation
Numerous studies have synthesized and evaluated the biological activities of compounds within similar chemical frameworks, such as antimicrobial, antifungal, and antitumor activities. Hammam et al. (2005) synthesized novel fluoro substituted benzo[b]pyran with anti-lung cancer activity, demonstrating the therapeutic potential of these compounds (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2,4-difluorophenyl)-[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N6O/c1-13-14(2)29(12-24-13)20-11-19(25-15(3)26-20)27-6-8-28(9-7-27)21(30)17-5-4-16(22)10-18(17)23/h4-5,10-12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVJERHQOJECAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-difluorophenyl)(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5502027.png)
![3-[1-(4-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502036.png)
![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502058.png)
![2-{1-[4-(1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5502063.png)
![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5502072.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5502080.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5502094.png)
![2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5502107.png)